m-Tolyltetrazolium Red

Vue d'ensemble

Description

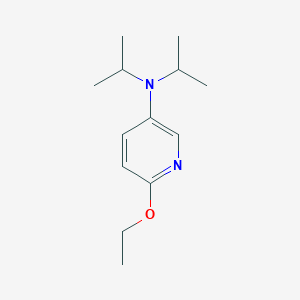

M-Tolyltetrazolium Red (M-TTR) is a redox dye, which is a type of dye that changes color when oxidized or reduced. It is widely used in scientific research, particularly in cell biology and biochemistry, due to its ability to quickly and accurately measure the amount of cellular metabolic activity. M-TTR is also used in laboratory experiments to study the biochemical and physiological effects of different compounds and treatments on cells.

Applications De Recherche Scientifique

Fluorimetric Assay of Redox Activity in Cells

m-Tolyltetrazolium Red, as explored by Severin, Stellmach, and Nachtigal (1985), is used in measuring the redox activity of cells. Their study describes a procedure using cyanotolyltetrazolium chloride, reduced to a fluorescent monoformazan, to measure redox activity and DNA content in cells via flow cytometry (Severin, Stellmach, & Nachtigal, 1985).

Toxic Effects on Bacterial Metabolism

Ullrich et al. (1996) investigated the inhibitory effects on bacterial metabolism of the redox dye 5-cyano-2,3-ditolyl tetrazolium chloride (CTC), closely related to m-Tolyltetrazolium Red. They found that CTC significantly reduced bacterial growth and respiration in natural aquatic environments, suggesting caution in using such dyes for estimating active bacteria (Ullrich et al., 1996).

Application in Sodium-Ion Battery Anodes

In the field of material science, Li et al. (2017) demonstrated the use of amorphous red phosphorus in nitrogen-doped microporous carbon matrix as a superior anode for sodium-ion batteries. Their research highlights the potential for redox-active materials in advanced energy storage applications (Li et al., 2017).

Research Electronic Data Capture (REDCap)

Harris et al. (2009) discussed REDCap, a workflow methodology and software solution for electronic data capture in clinical and translational research. This approach signifies the importance of redox chemistry in the data capture process, especially in scientific research involving complex biochemical pathways (Harris et al., 2009).

Anti-Rotavirus Activity

Rojas-Mancilla et al. (2017) studied the molybdenum cluster [Mo6Cl14]2−, another redox agent, demonstrating its antiviral activity and biological safety. The study provides insights into the potential applications of redox-active compounds in pharmacology and cell labeling (Rojas-Mancilla et al., 2017).

Novel Selective Medium in Microbiology

Sakai et al. (2010) introduced a novel selective medium, modified-rhamnose-2,3,5-triphenyltetrazolium chloride-LBS-vancomycin agar (M-RTLV agar), for distinguishing specific Lactobacillus strains. This application underscores the importance of tetrazolium-based compounds in microbiological research (Sakai et al., 2010).

Quantitative Reduction by Skin in Vitro

Hershey, Cruickshank, and Mullins (1958) explored the use of tetrazolium salts, including compounds like m-Tolyltetrazolium Red, for measuring enzyme activity in skin tissues. Their research is crucial for understanding enzymatic activities in dermatological studies (Hershey, Cruickshank, & Mullins, 1958).

Determination of Microbial Respiratory and Redox Activity

Griebe, Schaule, and Wuertz (1997) utilized the tetrazolium salt 5-cyano-2,3-ditolyltetrazolium chloride (CTC) for determining metabolically active bacteria in active sludge. Their method serves as a critical tool in environmental microbiology for assessing microbial activity (Griebe, Schaule, & Wuertz, 1997).

Propriétés

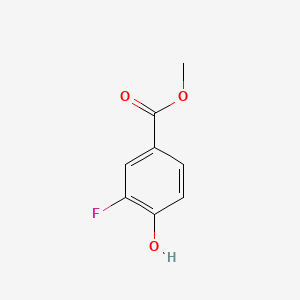

IUPAC Name |

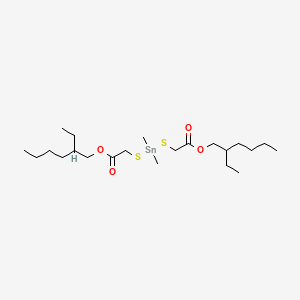

2-(3-methylphenyl)-3,5-diphenyltetrazol-3-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N4.ClH/c1-16-9-8-14-19(15-16)24-22-20(17-10-4-2-5-11-17)21-23(24)18-12-6-3-7-13-18;/h2-15H,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARLMHAOZVFIBCT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2N=C(N=[N+]2C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10430910 | |

| Record name | 2-(3-Methylphenyl)-3,5-diphenyl-2H-tetrazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10430910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

m-Tolyltetrazolium Red | |

CAS RN |

88159-25-5 | |

| Record name | 2-(3-Methylphenyl)-3,5-diphenyl-2H-tetrazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10430910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methylbenzo[D]thiazole-2-thiol](/img/structure/B1588342.png)

![(1R,5S)-Bicyclo[3.2.0]hept-2-en-6-one](/img/structure/B1588347.png)

![4-acetylbenzo[d]oxazol-2(3H)-one](/img/structure/B1588355.png)